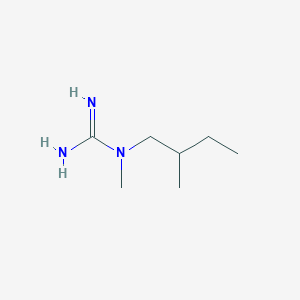![molecular formula C10H19NO2 B13204346 3-[1-(Aminomethyl)cyclopropyl]-2,2-dimethyloxolan-3-ol](/img/structure/B13204346.png)
3-[1-(Aminomethyl)cyclopropyl]-2,2-dimethyloxolan-3-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[1-(Aminomethyl)cyclopropyl]-2,2-dimethyloxolan-3-ol is a chemical compound with the molecular formula C10H19NO2 It is characterized by a cyclopropyl group attached to an aminomethyl moiety, which is further connected to a dimethyloxolan ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[1-(Aminomethyl)cyclopropyl]-2,2-dimethyloxolan-3-ol typically involves the cyclopropanation of suitable precursors followed by functional group modifications. One common method involves the reaction of cyclopropylmethylamine with appropriate reagents to introduce the aminomethyl group. Subsequent steps include the formation of the oxolan ring through cyclization reactions under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of catalysts and specific reaction conditions to facilitate the cyclization and functionalization processes. The scalability of these methods is crucial for large-scale production, ensuring that the compound can be produced efficiently and cost-effectively.
化学反応の分析
Types of Reactions
3-[1-(Aminomethyl)cyclopropyl]-2,2-dimethyloxolan-3-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents that facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a variety of functional groups, leading to a diverse array of compounds.
科学的研究の応用
3-[1-(Aminomethyl)cyclopropyl]-2,2-dimethyloxolan-3-ol has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, enabling the exploration of new chemical reactions and pathways.
Biology: The compound can be used in studies related to enzyme interactions and metabolic pathways, providing insights into biological processes.
Industry: Utilized in the production of specialty chemicals and materials, contributing to advancements in various industrial processes.
作用機序
The mechanism of action of 3-[1-(Aminomethyl)cyclopropyl]-2,2-dimethyloxolan-3-ol involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds and electrostatic interactions with target molecules, while the cyclopropyl and oxolan rings provide structural stability and influence the compound’s overall reactivity. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
類似化合物との比較
Similar Compounds
Aminomethylcyclopropane: Shares the aminomethyl and cyclopropyl groups but lacks the oxolan ring.
Cyclopropylmethylamine: Similar in structure but without the dimethyloxolan moiety.
Uniqueness
3-[1-(Aminomethyl)cyclopropyl]-2,2-dimethyloxolan-3-ol is unique due to the presence of both the cyclopropyl and oxolan rings, which confer distinct chemical and physical properties. This combination of structural features makes it a versatile compound for various applications, distinguishing it from other similar molecules.
特性
分子式 |
C10H19NO2 |
|---|---|
分子量 |
185.26 g/mol |
IUPAC名 |
3-[1-(aminomethyl)cyclopropyl]-2,2-dimethyloxolan-3-ol |
InChI |
InChI=1S/C10H19NO2/c1-8(2)10(12,5-6-13-8)9(7-11)3-4-9/h12H,3-7,11H2,1-2H3 |
InChIキー |
YYRWAVSUBCWAFO-UHFFFAOYSA-N |
正規SMILES |
CC1(C(CCO1)(C2(CC2)CN)O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[(4-Bromophenyl)sulfanyl]cyclopentan-1-one](/img/structure/B13204263.png)
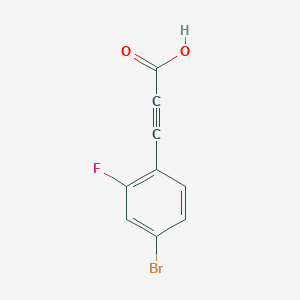
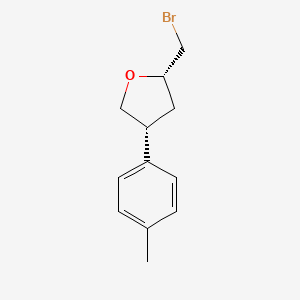
![Propan-2-yl 2-(2-methylpropyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B13204277.png)

![3-[(Butan-2-yloxy)methyl]-2-methoxyaniline](/img/structure/B13204283.png)
![4-[(4,4-Dimethylcyclohexyl)amino]butan-2-ol](/img/structure/B13204284.png)
![1,5-Dimethyl-7-oxaspiro[5.6]dodec-9-ene](/img/structure/B13204306.png)
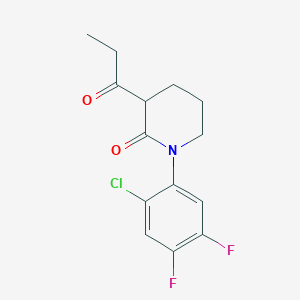
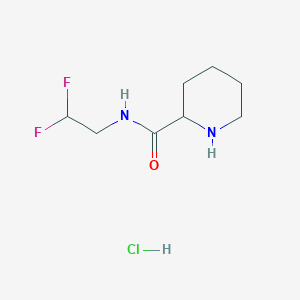

![2-{2-[(1-Cyclopropylethyl)amino]-1,3-thiazol-4-yl}acetic acid](/img/structure/B13204332.png)
![3-Methyl-5-[3-(trifluoromethyl)pyrrolidin-3-yl]-1,2,4-oxadiazole](/img/structure/B13204339.png)
